3,3,7-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane
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Overview
Description
3,3,7-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane is a spiro compound characterized by a unique structure that includes a spiro junction between a cycloalkane and a dioxane ring. This compound is part of a broader class of spiro compounds, which are known for their intriguing conformational and stereochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane typically involves the formation of the spiro junction through cyclization reactions. One common method involves the reaction of a suitable cycloalkane derivative with a dioxane precursor under acidic or basic conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as distillation or recrystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3,3,7-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, using reagents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
3,3,7-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a model compound to study spiro compound synthesis and reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Mechanism of Action
The mechanism by which 3,3,7-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spiro structure may allow for unique binding interactions, influencing the activity of these targets and modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share the spiro junction and similar ring structures but may have different substituents.
1,3-Dioxane derivatives: Compounds with a dioxane ring but lacking the spiro junction.
Cycloalkane derivatives: Compounds with cycloalkane rings but without the dioxane component.
Uniqueness
3,3,7-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane is unique due to its specific spiro junction and the presence of both cycloalkane and dioxane rings. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
62406-77-3 |
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Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
3,3,11-trimethyl-4-propan-2-yl-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C15H28O2/c1-11(2)13-14(4,5)10-16-15(17-13)9-7-6-8-12(15)3/h11-13H,6-10H2,1-5H3 |
InChI Key |
LVBMBIPOGCBASF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC12OCC(C(O2)C(C)C)(C)C |
Origin of Product |
United States |
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